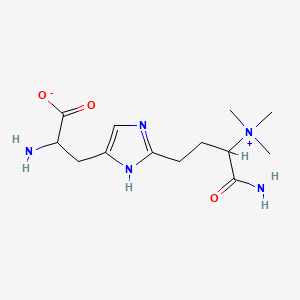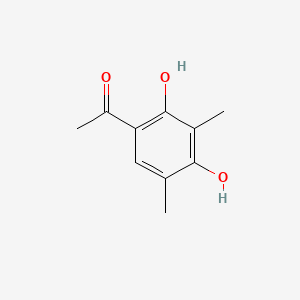
Diphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF-2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which specifically targets this compound. Besides this toxin, this compound is also targeted by exotoxin A from Pseudomonas aeruginosa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The synthesis involves three main steps:
- Transfer of a 3-amino-3-carboxylpropyl group from SAM.
- Transfer of three methyl groups from SAM to form diphtine.
- Amidation to synthesize this compound .
Industrial Production Methods: In eukaryotes, the biosynthetic pathway involves a total of seven genes (Dph1-7). The amidation step in yeast requires the DPH6 gene, identified through mining the DPH1-DPH5 interaction network .
Analyse Chemischer Reaktionen
Types of Reactions: Diphthamide undergoes several types of chemical reactions, including:
Amidation: The final step in its biosynthesis.
ADP-ribosylation: Catalyzed by diphtheria toxin, leading to the inactivation of eEF-2.
Common Reagents and Conditions:
S-adenosyl methionine (SAM): Used in the transfer of amino and methyl groups.
Major Products:
Diphtine: An intermediate in the biosynthesis of this compound.
ADP-ribosylated eEF-2: Formed during the action of diphtheria toxin.
Wissenschaftliche Forschungsanwendungen
Diphthamide plays a crucial role in ensuring translation fidelity in cells. Its presence or absence affects various cellular pathways, including NF-κB and death receptor pathways . Research applications include:
Chemistry: Studying the biosynthesis and modification of amino acids.
Biology: Understanding the role of post-translational modifications in protein function.
Medicine: Investigating the mechanisms of bacterial toxins and developing targeted therapies.
Wirkmechanismus
Diphthamide exerts its effects by being the target of diphtheria toxin, which ADP-ribosylates the compound, leading to the inactivation of eEF-2. This inactivation blocks protein synthesis by inhibiting the translocation step during translation . The molecular targets involved include elongation factor 2 and the pathways associated with protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Diphthamide is unique due to its specific modification and role in eEF-2. Similar compounds include other modified amino acids such as:
Diphtine: An intermediate in this compound biosynthesis.
Histidine derivatives: Compounds containing modifications similar to those in this compound.
Eigenschaften
CAS-Nummer |
75645-22-6 |
|---|---|
Molekularformel |
C13H24N5O3+ |
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate |
InChI |
InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1 |
InChI-Schlüssel |
FOOBQHKMWYGHCE-RGURZIINSA-O |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |
Isomerische SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N |
Kanonische SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N |
Synonyme |
2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
